REACTION_SMILES
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[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][CH2:10][O:11][c:12]2[c:13]([O:23][CH3:24])[cH:14][c:15]3[c:16](=[O:22])[nH:17][cH:18][n:19][c:20]3[cH:21]2)[CH2:6][CH2:7]1.[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[S:30]([Cl:31])([Cl:32])=[O:33]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][CH2:10][O:11][c:12]2[c:13]([O:23][CH3:24])[cH:14][c:15]3[c:16]([Cl:32])[n:17][cH:18][n:19][c:20]3[cH:21]2)[CH2:6][CH2:7]1
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Name
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COc1cc2c(=O)[nH]cnc2cc1OCCCN1CCN(C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(=O)[nH]cnc2cc1OCCCN1CCN(C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Type
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product
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Smiles
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COc1cc2c(Cl)ncnc2cc1OCCCN1CCN(C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |